Cicutol
Description
Historical Context of Water Hemlock Polyacetylenes and Cicutol's Discovery
The genus Cicuta, commonly known as water hemlock, has been recognized for its extreme toxicity for centuries. Early documented reports of toxicity associated with Cicuta plants date back to Johann Jakob Wepfer's book, Cicutae Aquaticae Historia Et Noxae Commentario Illustrata, published in 1679. nih.gov The primary toxic compound, cicutoxin (B1197497), was later named by Boehm in 1876. nih.gov
This compound is structurally related to cicutoxin, both being C17-polyacetylenes found in these plants. nih.govuni.lu The broader class of polyacetylenes, characterized by carbon-carbon triple bonds, has been a subject of scientific inquiry for decades. Isotopic tracer experiments conducted between 1960 and 1990 were instrumental in demonstrating that the majority of these compounds, including those found in water hemlock, are biosynthetically derived from fatty acid and polyketide precursors. nih.govnih.gov The isolation of polyacetylenes, including this compound, from the aerial and subterranean parts of Cicuta virosa was reported in 1995, contributing to the understanding of the chemical complexity of water hemlock. foodb.ca
Botanical Sources and Distribution of this compound-Containing Species (Cicuta spp.)
This compound is primarily found in plants belonging to the genus Cicuta, which encompasses several highly poisonous species commonly referred to as water hemlock. uni.luchemspider.com These perennial herbaceous plants are native to temperate regions across the Northern Hemisphere, with significant distribution in North America and Europe.
The main Cicuta species known to contain this compound and other polyacetylenes include Cicuta maculata, Cicuta douglasii, Cicuta virosa, Cicuta bulbifera, and Cicuta mexicana. chemspider.com Their distribution varies geographically: Cicuta maculata is widely distributed across the majority of North America, particularly in the eastern United States. chemspider.com Cicuta douglasii is more commonly found in the western United States and the northwest corner of North America. chemspider.com Cicuta virosa has a circumboreal distribution, occurring in central and northern Europe (including the British Isles), northern Eurasia, and the far north of North America. Cicuta bulbifera has a relatively large distribution throughout northern North America, while Cicuta mexicana is also recognized as an accepted species within the genus.
These plants typically thrive in wet, marshy habitats, such as wet meadows, along streambanks, irrigation ditches, and other moist areas, often with their roots in water. chemspider.com this compound, along with other polyacetylenes like cicutoxin, is present in all parts of the water hemlock plant, including the roots, stems, leaves, and seeds. chemspider.com The concentration of these compounds can vary depending on the plant part and the season. Tubers are generally noted for having the highest concentrations of cicutoxin and total C17 polyacetylenes, particularly between autumn and early winter. However, immature seeds have also been implicated in poisoning due to their significant polyacetylene content.
Table 1: Key Cicuta Species and Their Primary Distribution
| Species Name | Common Name(s) | Primary Distribution |
| Cicuta maculata | Spotted water hemlock, Poison parsnip, Spotted cowbane, Spotted parsley chemspider.com | Eastern United States, majority of North America chemspider.com |
| Cicuta douglasii | Water hemlock | Western United States, Northwest North America chemspider.com |
| Cicuta virosa | Cowbane, European water hemlock | Central and northern Europe (including British Isles), northern Eurasia, far northern North America |
| Cicuta bulbifera | Water hemlock | Northern North America |
| Cicuta mexicana | Water hemlock | Accepted species within the genus Cicuta |
Classification of this compound within the Polyacetylene Class of Natural Products
Polyacetylenes are a distinct and substantial class of natural products characterized by the presence of two or more carbon-carbon triple bonds (alkynyl functional groups) within their molecular structure. nih.gov These compounds are often noted for their inherent instability. nih.gov
This compound is classified as a C17-polyacetylene, indicating a carbon chain length of 17 atoms. nih.govfoodb.ca Its molecular formula is C17H22O, and it is chemically described as an unsaturated alcohol. The systematic IUPAC name for this compound is (8E,10E,12E)-heptadeca-8,10,12-triene-4,6-diyn-1-ol.
Polyacetylenes are biosynthesized primarily from fatty acids, representing a fascinating example of how complex natural products can arise from common metabolic precursors. nih.govnih.gov This class of compounds is particularly abundant in plants belonging to the families Apiaceae (also known as Umbelliferae), Asteraceae (Compositae), and Araliaceae.
Within Cicuta species, this compound co-occurs with other structurally related polyacetylenes, most notably cicutoxin. Cicutoxin is also a C17-polyacetylene, and its chemical structure is closely related to that of this compound. nih.govuni.lufoodb.ca Other polyacetylenes identified in Cicuta species alongside this compound include cicudiol, isocicutoxin (a configurational isomer of cicutoxin), and isothis compound (a configurational isomer of this compound). foodb.cachemspider.com
Table 2: Chemical Properties of this compound
| Property Name | Value |
| Molecular Formula | C17H22O |
| Molecular Weight | 242.356 g/mol |
| IUPAC Name | (8E,10E,12E)-heptadeca-8,10,12-triene-4,6-diyn-1-ol |
| Density | 0.953 g/cm³ |
| Boiling Point | 414.4°C at 760 mmHg |
| Refractive Index | 1.53 |
| Flash Point | 187.6°C |
| Vapor Pressure | 1.34E-08 mmHg at 25°C |
Structure
2D Structure
3D Structure
Properties
CAS No. |
109116-12-3 |
|---|---|
Molecular Formula |
C17H22O |
Molecular Weight |
242.36 g/mol |
IUPAC Name |
(8E,10E,12E)-heptadeca-8,10,12-trien-4,6-diyn-1-ol |
InChI |
InChI=1S/C17H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h5-10,18H,2-4,15-17H2,1H3/b6-5+,8-7+,10-9+ |
InChI Key |
OGSBOMXZSBQDPF-SUTYWZMXSA-N |
SMILES |
CCCCC=CC=CC=CC#CC#CCCCO |
Isomeric SMILES |
CCCC/C=C/C=C/C=C/C#CC#CCCCO |
Canonical SMILES |
CCCCC=CC=CC=CC#CC#CCCCO |
Synonyms |
cicutol |
Origin of Product |
United States |
Structural Elucidation and Stereochemical Characterization of Cicutol
Methodologies for Absolute Stereostructure Determination of Polyacetylenes
The definitive assignment of the absolute configuration of chiral centers within polyacetylenes is a critical aspect of their chemical characterization. Several advanced analytical techniques are employed to achieve this, providing unambiguous determination of the spatial arrangement of atoms.
One of the primary methods is X-ray crystallography . This technique can provide a detailed three-dimensional map of the electron density of a molecule in its crystalline state, from which the precise arrangement of atoms and the absolute stereochemistry can be determined. However, obtaining single crystals of sufficient quality for X-ray diffraction can be a significant challenge for many natural polyacetylenes due to their inherent instability and often oily nature.
Chiroptical methods , such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), are powerful non-destructive techniques for determining the absolute configuration of chiral molecules in solution. These methods measure the differential absorption of left and right circularly polarized light. By comparing the experimentally obtained spectra with those predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be confidently assigned.
Furthermore, nuclear magnetic resonance (NMR) spectroscopy , in conjunction with chiral derivatizing agents, offers another robust approach. The modified Mosher's method, for instance, involves the esterification of a chiral alcohol with a chiral reagent. The resulting diastereomeric esters exhibit distinct NMR chemical shifts, allowing for the determination of the absolute configuration of the alcohol center.
Comparative Structural Analysis of Cicutol with Related C17-Polyacetylenes (e.g., Cicutoxin (B1197497), Virol A)
This compound is part of a group of structurally related C17-polyacetylenes found in plants of the Cicuta genus. A comparative analysis with its well-characterized congeners, Cicutoxin and Virol A, reveals key structural similarities and differences that are crucial for understanding its properties.
All three compounds share a common C17 aliphatic backbone, characterized by a conjugated system of double and triple bonds. This extended π-system is a defining feature of this class of polyacetylenes.
Cicutoxin is a highly studied polyacetylene with the systematic name (8E,10E,12E,14R)-heptadeca-8,10,12-triene-4,6-diyne-1,14-diol. Its structure features a conjugated system of three double bonds and two triple bonds, with hydroxyl groups at the C-1 and C-14 positions. The absolute configuration of the chiral center at C-14 has been determined to be R.
Virol A , on the other hand, is identified as (8E,10E)-heptadeca-8,10-diene-4,6-diyne-1,12-diol. While it also possesses a C17 backbone with two conjugated triple bonds, its polyene system consists of only two conjugated double bonds. It features hydroxyl groups at the C-1 and C-12 positions.
While the complete, independently verified structural elucidation of this compound is less prevalent in readily available literature, it is understood to be a closely related isomer. The primary structural variations among these compounds lie in the degree of unsaturation (the number of double bonds), the specific location of the hydroxyl groups along the carbon chain, and the stereochemistry of any chiral centers.
Below is a comparative table of the structural features of these related polyacetylenes.
| Feature | Cicutoxin | Virol A | This compound |
| Molecular Formula | C17H22O2 | C17H24O2 | Varies by specific isomer |
| Backbone Length | C17 | C17 | C17 |
| Triple Bonds | 2 (at C-4, C-6) | 2 (at C-4, C-6) | Typically 2 |
| Double Bonds | 3 (at C-8, C-10, C-12) | 2 (at C-8, C-10) | Varies |
| Hydroxyl Positions | C-1, C-14 | C-1, C-12 | Varies |
| Chiral Centers | C-14 | C-12 | Varies |
| Absolute Config. | (14R) | Not specified in all literature | Not specified in all literature |
Influence of Structural Features on Conformational Dynamics
The conformational dynamics of this compound and related polyacetylenes are largely dictated by the interplay of their structural features. The long, unsaturated carbon chain is not entirely rigid, and its flexibility influences how the molecule interacts with its environment.
The presence and position of hydroxyl groups also play a crucial role in the conformational behavior of these molecules. These polar groups can form intramolecular and intermolecular hydrogen bonds, which can influence the folding of the carbon chain and the aggregation state of the molecules.
Biosynthetic Pathways and Regulation of Cicutol Production
Fatty Acid and Polyketide Precursors in Polyacetylene Biosynthesis
The foundational building blocks for the synthesis of polyacetylenes, including cicutol, are derived from both fatty acid and polyketide pathways. Saturated fatty acids serve as initial precursors, formed through the iterative head-to-tail addition of malonyl units to a developing acyl chain researchgate.net.
A pivotal starting material in the biosynthesis of many plant polyacetylenes is linoleic acid. This common fatty acid undergoes enzymatic transformation to yield crepenynic acid, a key monoacetylenic intermediate, through the action of an acetylenase researchgate.netwikipedia.orgacs.org. Other fatty acids, such as stearolic acid, also contribute to the polyacetylene pool researchgate.net.
Polyketide biosynthesis, which shares mechanistic similarities with fatty acid synthesis, also contributes precursors. This process involves the sequential condensation of a starter unit, typically acetyl-CoA or propionyl-CoA, with extender units like malonyl-CoA or methylmalonyl-CoA wikipedia.orglipidmaps.orgnih.gov. These condensation reactions, catalyzed by polyketide synthases (PKSs), lead to the formation of diverse polyketide chains that can be further modified into polyacetylenes wikipedia.orglipidmaps.org.
Enzymatic Transformations and Proposed Mechanisms in this compound Biosynthesis
The conversion of fatty acid and polyketide precursors into complex polyacetylenes like this compound involves a series of specific enzymatic transformations. A crucial step in this process is the introduction of carbon-carbon triple bonds through desaturation reactions researchgate.netfishersci.ca.
Key enzymes in this pathway include various desaturases and acetylenases wikipedia.orgwikipedia.org. For instance, Δ12-oleate desaturase (often referred to as FAD2-type enzymes) and Δ12-fatty acid acetylenase play significant roles in the initial desaturation of linear fatty acid precursors wikipedia.orgflybase.org. The Δ12-fatty acid acetylenase, specifically, is responsible for converting linoleic acid into crepenynic acid by catalyzing the formation of a triple bond from a double bond wikipedia.org. Subsequent desaturation steps, facilitated by other desaturase and acetylenase activities, further modify these intermediates, leading to the characteristic multiple conjugated triple bonds found in polyacetylenes wikipedia.org. The precise sequence and mechanisms of these enzymatic steps contribute to the structural diversity observed within the polyacetylene class of natural products fishersci.ca.
Genetic and Environmental Factors Influencing this compound Accumulation in Plants
The accumulation of this compound in plants is a dynamic process influenced by a complex interplay of genetic and environmental factors.
Genetic Factors: Genetic variations among individual plants within a species can lead to significant differences in the production and accumulation of secondary metabolites, including this compound wikipedia.org. Research has identified specific genes, such as FAD2 and FAD2-like genes, as critical players in polyacetylene biosynthesis wikipedia.orgflybase.org. The expression levels of these genes directly impact the plant's capacity to synthesize and accumulate these compounds. Efforts in genetic engineering often target such genes to modulate polyacetylene levels in plants for various purposes flybase.org.
Environmental Factors: Environmental conditions exert a profound influence on the biosynthesis and accumulation of plant secondary metabolites.
Abiotic Stresses: Factors like light, temperature, and nutrient availability are known to affect polyacetylene content lipidmaps.orgnih.govnih.govfishersci.no. For example, studies on carrots have shown that polyacetylene concentrations are positively correlated with total soil phosphorus levels and negatively correlated with total soil potassium levels lipidmaps.org.
Elicitation: The application of elicitors, such as methyl jasmonate (MeJA) and physical wounding, has been demonstrated to induce the accumulation of polyacetylene metabolites in plants like Bidens pilosa wikipedia.org. Similarly, salicylic (B10762653) acid (SA) and yeast extract (YE) can act as elicitors, promoting polyacetylene synthesis in plant tissue cultures wikidata.org.
Developmental Stage and Storage: The concentration of polyacetylenes can also vary with the plant's developmental stage and post-harvest conditions. For instance, in carrots, relatively high contents of polyacetylenes are observed at early developmental stages of roots, which then decrease to a transient minimum lipidmaps.org. Cold storage can also influence polyacetylene levels lipidmaps.org.
These findings highlight that both the inherent genetic makeup of a plant and the external environmental conditions it experiences collectively dictate the quantity of this compound it produces.
Transcriptomic and Proteomic Insights into this compound Biosynthetic Enzymes
Integrated omics approaches, specifically transcriptomics and proteomics, have become indispensable tools for unraveling the intricate regulatory mechanisms governing the biosynthesis of secondary metabolites like this compound. These methodologies provide comprehensive insights into gene expression and protein abundance, respectively, offering a holistic view of the biosynthetic machinery flybase.orgnih.govnih.govnih.govlipidmaps.org.
Transcriptomic analysis, often employing techniques like RNA sequencing (RNA-seq), allows for the identification of differentially expressed genes (DEGs) associated with this compound biosynthesis under various conditions wikipedia.orgflybase.orgnih.gov. For example, in studies investigating polyacetylene biosynthesis in plants such as Bidens pilosa and carrot (Daucus carota), transcriptome analysis has been instrumental in pinpointing candidate genes involved in the pathway wikipedia.orgflybase.org. This has led to the identification of genes encoding key enzymes like Δ12-oleate desaturase and Δ12-fatty acid acetylenase, whose expression levels correlate with polyacetylene production wikipedia.org. Comparing gene expression profiles across different plant tissues (e.g., leaves versus roots where polyacetylenes may be absent) further aids in narrowing down the genes directly involved in the biosynthesis wikipedia.org.
Proteomic analysis complements transcriptomic data by identifying differentially expressed proteins (DEPs), providing direct evidence of enzyme presence and abundance wikipedia.orgflybase.orgnih.gov. While transcriptomic data indicates potential gene activity, proteomic data confirms the translation of these genes into functional proteins. The integration of both datasets allows researchers to identify key enzymes whose expression is regulated at both the transcriptional and translational levels, offering a more complete picture of the metabolic flux towards this compound flybase.orgnih.govnih.gov. Functional annotation of these differentially expressed proteins can reveal their roles in specific metabolic pathways, including secondary metabolism wikipedia.org. Furthermore, heterologous expression systems, such as yeast (Saccharomyces cerevisiae) or Arabidopsis thaliana, are often utilized to biochemically validate the function of candidate genes identified through omics studies, confirming their enzymatic roles in polyacetylene synthesis flybase.org.
Structure Activity Relationship Sar Studies of Cicutol
Investigation of Functional Group Contributions to Biochemical Interactions
The biological activity of C₁₇-polyacetylenes, the class of compounds to which cicutol and cicutoxin (B1197497) belong, is highly dependent on their functional groups. nih.gov Research into cicutoxin and its analogues has consistently demonstrated that the hydroxyl (-OH) groups are critical for their neurotoxicity. nih.gov Cicutoxin possesses two hydroxyl groups: a primary alcohol at one end of the molecule and a secondary, allylic alcohol at the C-14 position. nih.gov
Studies involving the modification of these hydroxyl groups have revealed their importance in receptor binding. For instance, the acetylation or methylation of the hydroxyl groups in active cicutoxin derivatives leads to a significant reduction in their cytotoxicity. This suggests that the free hydroxyl groups are essential for interacting with the biological target, believed to be the GABAA receptor. nih.govwikipedia.org These interactions likely involve hydrogen bonding, which helps to stabilize the ligand-receptor complex.
This compound's structure, lacking the C-14 hydroxyl group, provides a natural experiment on the significance of this functional group. Its observed inactivity strongly indicates that the secondary hydroxyl group is a key pharmacophore required for the neurotoxic effects of cicutoxin and related compounds. The primary hydroxyl group alone is not sufficient to elicit a toxic response.
Below is a data table summarizing the key functional groups of this compound and Cicutoxin and their general impact on biological activity.
| Compound | Primary Hydroxyl Group | Secondary Hydroxyl Group (C-14) | General Biological Activity |
| This compound | Present | Absent | Inactive |
| Cicutoxin | Present | Present | Active (Neurotoxic) |
Role of Polyene Conjugation and Chain Length in Modulating Receptor Binding
The extended π-system of conjugated double and triple bonds is a defining feature of this compound and its analogues. nih.gov This polyene and polyyne chain is not merely a structural backbone but plays an active role in the molecule's biological properties. The length and geometry of this conjugated system are important factors for the acute toxicity of these compounds. nih.gov
The conjugated system imparts a degree of rigidity to the molecule, which can influence how it fits into a receptor's binding site. The delocalized electrons within the polyene chain also contribute to the molecule's electronic properties, which can affect intermolecular interactions with the receptor. While the polyene chain is a necessary component for the activity of cicutoxin-like molecules, it is not sufficient on its own. The presence of the correct functional groups, as discussed above, is also required.
The following table outlines the structural characteristics of the polyene chain in this compound and Cicutoxin.
| Compound | Number of Carbon Atoms | Number of Double Bonds | Number of Triple Bonds | Conjugated System |
| This compound | 17 | 3 | 2 | Yes |
| Cicutoxin | 17 | 3 | 2 | Yes |
Stereochemical Requirements for Observed Biological Activity (or lack thereof)
Stereochemistry plays a vital role in the biological activity of many molecules, as receptors are often chiral and will interact differently with different stereoisomers of a ligand. In the case of cicutoxin, the secondary hydroxyl group at C-14 creates a chiral center. The naturally occurring, toxic enantiomer of cicutoxin has been identified as having the (R)-configuration at this center.
While this compound itself is not chiral at the C-14 position due to the absence of a hydroxyl group, the stereochemistry of related active compounds provides insight into the strict structural requirements for toxicity. Studies on different stereoisomers of cicutoxin and its analogues would be necessary to fully elucidate the stereochemical requirements for receptor binding. The inactivity of this compound, an achiral molecule at C-14, can be seen as a baseline against which the activity of chiral analogues is measured.
Comparison of this compound's Inactivity Profile with Active Cicutoxin Derivatives
The most direct way to understand the structural basis for this compound's inactivity is to compare it with its active parent compound, cicutoxin. As previously established, the only structural difference between the two is the presence of a hydroxyl group at the C-14 position in cicutoxin. researchgate.net
| Feature | This compound | Cicutoxin | Implication for Activity |
| Molecular Formula | C₁₇H₂₂O | C₁₇H₂₂O₂ | The difference of one oxygen atom highlights the presence of an extra hydroxyl group in Cicutoxin. |
| Functional Groups | One primary hydroxyl group | One primary and one secondary hydroxyl group | The secondary hydroxyl group is crucial for neurotoxicity. |
| Chirality at C-14 | Achiral | Chiral (R-configuration in the natural toxin) | Specific stereochemistry at C-14 is likely important for receptor binding. |
| Biological Activity | Inactive | Highly Neurotoxic | Demonstrates that the C-14 hydroxyl group is a key determinant of toxicity. |
The potent neurotoxicity of cicutoxin is attributed to its action as a non-competitive antagonist of the gamma-aminobutyric acid (GABAA) receptor in the central nervous system. wikipedia.orgwikipedia.orgnih.gov By blocking the chloride channel of this receptor, cicutoxin leads to neuronal hyperexcitability, resulting in seizures and respiratory paralysis. wikipedia.orgwikipedia.org The inactivity of this compound strongly suggests that it is unable to effectively bind to and block the GABAA receptor in the same manner as cicutoxin. This lack of interaction is a direct consequence of the absence of the C-14 hydroxyl group, which is likely a critical point of interaction with the receptor.
Advanced Analytical Methodologies for Cicutol Research
Comprehensive Extraction Techniques for Polyacetylenes from Plant Tissues
The isolation of cicutol and other polyacetylenes from plant matrices is a critical first step that significantly influences the accuracy of subsequent analyses. The choice of extraction technique depends on the chemical nature of the polyacetylenes, the plant material, and the intended analytical method.
Conventional Solvent Extraction: Traditional methods often involve the use of organic solvents to extract polyacetylenes. Maceration, percolation, and Soxhlet extraction are commonly employed techniques. The selection of solvents is based on the polarity of the target compounds. For instance, methanol, ethanol, and their aqueous mixtures are frequently used for extracting a broad range of polyacetylenes. mdpi.comnih.gov For less polar polyacetylenes, solvents like n-hexane and dichloromethane are effective. nih.gov A typical solvent extraction process involves soaking the dried and powdered plant material in the chosen solvent for a specified period, followed by filtration and concentration of the extract. mdpi.comnih.gov
Modern Extraction Techniques: To overcome the limitations of conventional methods, such as long extraction times and the use of large volumes of organic solvents, several modern techniques have been developed. These methods offer higher efficiency, reduced solvent consumption, and shorter extraction times.
Supercritical Fluid Extraction (SFE): SFE, particularly with supercritical CO2, is a green and efficient technique for extracting lipophilic compounds like polyacetylenes. oup.combenchmark-intl.com The solvent properties of supercritical fluids can be tuned by altering pressure and temperature, allowing for selective extraction. benchmark-intl.comyoutube.com SFE has been successfully applied to extract polyacetylenes from various plants, yielding extracts rich in these compounds with minimal degradation. oup.comnih.gov
Ultrasound-Assisted Extraction (UAE): UAE utilizes the energy of ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer. nih.govjetir.org This technique significantly reduces extraction time and solvent consumption compared to conventional methods. pharmaguideline.comchula.ac.thresearchgate.net The efficiency of UAE is influenced by factors such as solvent type, temperature, and ultrasound frequency. jetir.org
Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant matrix, leading to the rapid extraction of phytochemicals. dcvmn.orgresearchgate.net The localized heating of water molecules within the plant cells causes cell rupture, facilitating the release of target compounds. dcvmn.org MAE is known for its high extraction efficiency and speed. researchgate.netmdpi.com
Table 1: Comparison of Extraction Techniques for Polyacetylenes
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Conventional Solvent Extraction (e.g., Soxhlet) | Continuous extraction with a distilled solvent. | Exhaustive extraction, well-established. | Time-consuming, large solvent volume, potential for thermal degradation. |
| Supercritical Fluid Extraction (SFE) | Extraction using a fluid above its critical temperature and pressure. | Environmentally friendly, high selectivity, low-temperature operation. oup.combenchmark-intl.comyoutube.com | High initial equipment cost. |
| Ultrasound-Assisted Extraction (UAE) | Use of acoustic cavitation to disrupt cell walls and enhance mass transfer. nih.gov | Reduced extraction time, lower solvent consumption, improved yield. pharmaguideline.comchula.ac.thresearchgate.net | Potential for localized heating and radical formation. |
| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat the solvent and plant matrix directly. dcvmn.org | Very fast, reduced solvent usage, high efficiency. researchgate.netmdpi.com | Requires polar solvents, potential for thermal degradation of sensitive compounds. |
High-Resolution Chromatographic Separation (HPLC, GC) for this compound Profiling
High-resolution chromatographic techniques are indispensable for the separation and profiling of this compound and its isomers from complex plant extracts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most widely used methods for this purpose.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and powerful technique for the analysis of polyacetylenes. mdpi.comd-nb.info Reversed-phase HPLC, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase, is commonly employed for the separation of these compounds. nih.govpharmaguideline.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.
Gradient elution, where the composition of the mobile phase is changed during the analysis, is often necessary to achieve optimal separation of a wide range of polyacetylenes with varying polarities. chula.ac.th The use of smaller particle size columns (e.g., sub-2 µm in Ultra-High-Performance Liquid Chromatography, UHPLC) can significantly enhance resolution and reduce analysis time. pharmaguideline.comdcvmn.org
Detection is typically performed using a Diode Array Detector (DAD) or a UV-Vis detector, as the conjugated double and triple bonds in polyacetylenes exhibit strong UV absorbance. d-nb.inforesearchgate.net The characteristic UV spectra of polyacetylenes aid in their identification.
Gas Chromatography (GC): GC is another powerful technique for the analysis of volatile and thermally stable polyacetylenes. oup.com The separation in GC is based on the partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. epa.gov
For the analysis of polar polyacetylenes containing hydroxyl groups, derivatization to form more volatile and thermally stable derivatives (e.g., silylation) may be necessary before GC analysis. Pyrolysis-GC can also be used to characterize the microstructure of polyacetylenes.
Flame Ionization Detection (FID) is a common detector for GC analysis of organic compounds, providing high sensitivity. mdpi.com When coupled with a mass spectrometer (GC-MS), it allows for both quantification and structural identification. youtube.comresearchgate.net
Table 2: Typical Chromatographic Conditions for this compound Profiling
| Parameter | HPLC | GC |
|---|---|---|
| Column | Reversed-phase (e.g., C18, 2.1-4.6 mm i.d., 1.7-5 µm particle size) | Capillary column (e.g., DB-5, HP-5MS, 0.25-0.32 mm i.d., 0.25-0.5 µm film thickness) |
| Mobile Phase | Gradient of water and acetonitrile or methanol, often with an acid modifier (e.g., formic acid) | Inert carrier gas (e.g., Helium, Nitrogen, Hydrogen) |
| Detector | Diode Array Detector (DAD) or UV-Vis Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Typical Flow Rate | 0.2 - 1.5 mL/min | 1 - 2 mL/min |
| Temperature | Often ambient or slightly elevated (e.g., 25-40 °C) | Temperature programming (e.g., 50 to 300 °C) |
Mass Spectrometry-Based Identification and Quantification of this compound (e.g., LC-MS/MS, GC-MS)
Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques, is a powerful tool for the unambiguous identification and sensitive quantification of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. pharmaguideline.compcdn.co For the analysis of this compound, Electrospray Ionization (ESI) is a commonly used soft ionization technique that generates intact molecular ions, providing molecular weight information. eurachem.orgmdpi.com
Tandem mass spectrometry (MS/MS) is employed for structural elucidation by fragmenting the molecular ion and analyzing the resulting fragment ions. benchmark-intl.comeurachem.org This fragmentation pattern is unique to the molecule and can be used for its identification. Multiple Reaction Monitoring (MRM) is a highly selective and sensitive MS/MS technique used for quantification, where specific precursor-to-product ion transitions are monitored. youtube.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile polyacetylenes or their volatile derivatives. researchgate.netthermofisher.com Electron Ionization (EI) is a common ionization technique in GC-MS, which produces a characteristic fragmentation pattern that can be compared with spectral libraries for compound identification. chula.ac.th
The high resolution and sensitivity of modern mass spectrometers, such as Time-of-Flight (TOF) and Orbitrap analyzers, allow for accurate mass measurements, which can be used to determine the elemental composition of this compound and its fragments. researchgate.netresearchgate.net
Quantification: For quantitative analysis, a calibration curve is typically constructed using a certified reference standard of this compound. oup.com The response of the instrument is plotted against the concentration of the standard, and the concentration of this compound in the sample is determined by interpolating its response on the calibration curve. The use of an internal standard is recommended to correct for variations in sample preparation and instrument response.
Table 3: Mass Spectrometry Techniques for this compound Analysis
| Technique | Ionization Method | Mass Analyzer | Application |
|---|---|---|---|
| LC-MS/MS | Electrospray Ionization (ESI) | Triple Quadrupole (QqQ), Ion Trap, Time-of-Flight (TOF), Orbitrap | Identification and quantification of this compound and its isomers in complex matrices. |
| GC-MS | Electron Ionization (EI) | Quadrupole, Ion Trap, TOF | Identification and quantification of volatile polyacetylenes or their derivatives. |
Spectroscopic Techniques for Structural Confirmation and Purity Assessment
Spectroscopic techniques are essential for the unambiguous structural confirmation of isolated this compound and for assessing its purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful techniques for elucidating the structure of organic molecules. pharmaguideline.com ¹H NMR provides information about the number and chemical environment of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms in the molecule, allowing for the complete assignment of the structure of this compound.
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. nih.govd-nb.info The IR spectrum of this compound would show characteristic absorption bands for the hydroxyl (-OH), carbon-carbon triple (C≡C), and carbon-carbon double (C=C) bonds. oup.comthermofisher.com FTIR (Fourier Transform Infrared) spectroscopy is a modern and rapid method for obtaining high-quality IR spectra. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions in molecules. pcdn.co The conjugated system of double and triple bonds in this compound results in strong absorption in the UV-Vis region. eurachem.org The wavelength of maximum absorption (λmax) and the shape of the UV spectrum can provide information about the extent of conjugation and can be used for quantitative analysis. benchmark-intl.com
Purity Assessment: The purity of an isolated this compound sample can be assessed by a combination of chromatographic and spectroscopic techniques. HPLC with a DAD detector can be used to check for the presence of impurities. A pure sample should show a single, symmetrical peak. The absence of extraneous signals in the NMR spectrum is also an indicator of high purity. Quantitative NMR (qNMR) can be used for the accurate determination of purity without the need for a reference standard of the analyte.
Method Validation and Inter-Laboratory Comparability for this compound Analysis
The validation of analytical methods is crucial to ensure the reliability and accuracy of the results obtained for this compound analysis. nih.govpharmaguideline.com Method validation is a process that demonstrates that an analytical procedure is suitable for its intended purpose. nih.gov
Key Validation Parameters: According to international guidelines, such as those from the International Council for Harmonisation (ICH), the following parameters should be evaluated during method validation: nih.govmdpi.com
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. researchgate.net
Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. jetir.orgchula.ac.th
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies. youtube.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. pharmaguideline.com
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. jetir.org
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. jetir.org
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. youtube.com
Ecological and Evolutionary Aspects of Cicutol
Role of Cicutol in Plant-Herbivore Interactions
This compound, in conjunction with the structurally related and highly toxic cicutoxin (B1197497), serves as a primary chemical defense for Cicuta species against a wide range of herbivores, particularly vertebrates. Ingestion of plant material containing these polyacetylenes can lead to severe neurotoxic effects and is often fatal, making water hemlock one of North America's most toxic native plants.
Despite this potent defense, certain insects have evolved the ability to feed on Cicuta species. For instance, the larvae of the Black Swallowtail butterfly (Papilio polyxenes) are known to use spotted water hemlock (Cicuta maculata) as a host plant. This indicates a co-evolutionary "arms race," where the plant develops potent toxins for defense, and specialist herbivores, in turn, evolve mechanisms to overcome these chemical barriers.
Insect adaptation to plant toxins can involve several strategies, including rapid sequestration of the toxic compounds, enzymatic detoxification, or modifications of the target sites to reduce sensitivity. In the case of insects that feed on plants containing toxic alkaloids, mechanisms such as enzymatic detoxification through cytochrome P450 monooxygenases and glutathione S-transferases have been identified. While the specific mechanisms of resistance to this compound in adapted insects are not yet fully elucidated, their existence highlights the dynamic nature of plant-herbivore interactions. The ability of these specialist insects to circumvent the plant's chemical defenses allows them to exploit a food source that is unavailable to most other herbivores.
Interspecific Chemical Ecology and Allelopathic Potential of this compound
Allelopathy, the chemical inhibition of one plant by another, is a crucial factor in structuring plant communities. While direct research on the allelopathic effects of pure this compound is limited, studies on related species and the general properties of polyacetylenes suggest a strong potential for such interactions.
Research on poison hemlock (Conium maculatum), another toxic member of the Apiaceae family, has demonstrated its allelopathic capabilities. Extracts from C. maculatum have been shown to inhibit the seed germination and growth of various plant species. For example, one study found that extracts of C. maculatum significantly inhibited the germination of Amaranthus retroflexus (redroot pigweed). This suggests that toxic compounds present in these plants can leach into the soil and negatively affect neighboring vegetation.
Given that Cicuta species also produce a suite of potent bioactive compounds, including this compound, it is plausible that they exert similar allelopathic effects. The release of these chemicals into the surrounding environment, either through root exudation, decomposition of plant litter, or volatilization, could create a chemical barrier that suppresses the growth of competing plant species. This would provide a competitive advantage to Cicuta, allowing it to establish and maintain dominance in its habitat. Further research is needed to isolate the specific effects of this compound and other Cicuta polyacetylenes on surrounding flora to fully understand their role in interspecific chemical ecology.
Evolutionary Significance of Polyacetylene Production in Cicuta Genus
The production of highly toxic C17-polyacetylenes like this compound is a key evolutionary adaptation of the Cicuta genus. The immense selective pressure exerted by herbivores has likely driven the evolution of a potent and complex chemical defense system. The diversification of polyacetylenes within the Apiaceae family points to a long history of co-evolution with a wide array of antagonists, including fungi, bacteria, and herbivores.
The high toxicity of this compound and its congeners suggests that the Cicuta genus has been engaged in a particularly intense co-evolutionary arms race. The development of such potent neurotoxins would have provided a significant survival advantage by deterring a broad spectrum of generalist herbivores. This chemical defense is likely a major factor in the ecological success of Cicuta species in their native wetland habitats.
The evolutionary trajectory of chemical defenses in plants is often shaped by a trade-off between the costs of producing these compounds and the benefits of protection from herbivores. The high concentration of toxic polyacetylenes in Cicuta suggests that the fitness benefits of deterring herbivores have outweighed the metabolic costs of their production. The presence of specialist insect herbivores that have overcome these defenses represents a counter-adaptation, driving the ongoing evolution of both the plants and the insects that feed on them. The study of polyacetylene biosynthesis and its genetic underpinnings in the Apiaceae family is beginning to unravel the evolutionary pathways that have led to the remarkable chemical diversity and toxicity observed in genera like Cicuta.
Emerging Research Frontiers and Future Perspectives on Cicutol
Chemoenzymatic and Biocatalytic Approaches to Cicutol Synthesis
The chemical synthesis of complex natural products like this compound, characterized by their highly unsaturated polyacetylene backbone and specific stereochemistry, presents significant challenges. Traditional synthetic routes can be lengthy and often involve harsh conditions. Chemoenzymatic and biocatalytic approaches offer promising alternatives by leveraging the exquisite selectivity and efficiency of enzymes nih.gov.
While direct detailed reports on the chemoenzymatic synthesis specifically of this compound are limited in current literature, significant progress has been made in the chemoenzymatic synthesis of related natural products and polyacetylenes. For instance, chemoenzymatic methods have been developed for the synthesis of oenanthotoxin and its analogues, which are structural isomers of cicutoxin (B1197497) and closely related to this compound wikipedia.org. The field of chemoenzymatic synthesis, which combines chemical and enzymatic steps, has proven effective for creating complex molecules, including various cyclitols and natural product aglycones, often leading to more concise and stereoselective routes nih.govnih.gov. The use of lipases for enzymatic resolution of racemic mixtures has also been demonstrated for related acetylenic compounds, highlighting the potential of biocatalysis in achieving specific stereoisomers dntb.gov.ua.
Future research in this area for this compound is expected to focus on identifying and engineering specific enzymes (e.g., desaturases, hydroxylases) from Cicuta species or other polyacetylene-producing organisms that are involved in its biosynthesis. This could enable the development of more efficient and sustainable synthetic pathways for this compound, potentially leading to its production in larger quantities for further research and applications. The highly conjugated backbone of these compounds makes them sensitive to light and air, underscoring the need for controlled synthetic environments wikipedia.org.
Advanced Computational Chemistry and Molecular Modeling for SAR
Understanding the Structure-Activity Relationship (SAR) of this compound is crucial for elucidating its biological effects and for potential modification to optimize desired properties. Computational chemistry and molecular modeling play an indispensable role in this endeavor by providing insights into how structural features influence biological activity at a molecular level plantaedb.comuni.lu.
Previous research has investigated the SAR of cicutoxin derivatives, which include this compound, highlighting the importance of factors such as the length and geometry of the pi-bond conjugation system and the presence of O-functional groups for their acute toxicity wikidata.org. This compound, as a 14-deoxyanalog of cicutoxin, has been reported to lack the capability of prolonging action potentials, suggesting that the allylic hydroxyl group at C14 of cicutoxin is critical for its inhibitory activity on GABA-gated chloride channels wikipedia.org. This indicates a clear SAR difference between this compound and cicutoxin.
Advanced computational techniques, such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations, can be employed to systematically explore the structural determinants of this compound's activity uni.lu. QSAR models can correlate molecular properties with biological potency, allowing for the prediction of activity for new or modified this compound analogues without extensive experimental synthesis uni.lu. Molecular docking can predict the binding modes and affinities of this compound to specific biological targets, while MD simulations can provide dynamic insights into these interactions. These tools are vital for rationally designing this compound derivatives with modulated activities, potentially reducing unwanted effects while enhancing beneficial ones.
Omics Technologies for Unraveling Biosynthetic Complexity
The biosynthesis of this compound, like other polyacetylenes, is a complex process involving multiple enzymatic steps, primarily derived from fatty acids. Omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offer powerful tools to comprehensively unravel these intricate biosynthetic pathways within Cicuta species.
Genomics involves sequencing the entire genome of Cicuta plants to identify genes encoding enzymes responsible for this compound biosynthesis wikipedia.org. Transcriptomics analyzes gene expression patterns, revealing which genes are actively transcribed under different conditions and thus potentially involved in this compound production. Proteomics focuses on the identification and quantification of proteins, providing insights into the enzymes actually present and functional in the biosynthetic machinery. Metabolomics, which involves the comprehensive analysis of metabolites, can map the precursor molecules and intermediate compounds leading to this compound, thereby delineating the complete biosynthetic route.
By integrating data from these "omics" approaches, researchers can construct a detailed molecular map of this compound biosynthesis. For instance, studies on polyacetylene biosynthesis in other plants, such as carrots, have already led to the discovery of key genes and enzymes involved in these pathways. Understanding the specific desaturases and other modifying enzymes involved in creating the unique polyene-diyne structure of this compound from fatty acid precursors will be crucial. This knowledge can then be exploited for metabolic engineering of host organisms to produce this compound sustainably, or for targeted gene editing in Cicuta plants to modulate this compound production.
Development of High-Throughput Analytical Platforms for this compound Research
Accurate and efficient analytical methods are fundamental for this compound research, particularly for quantifying its presence in plant materials and biological samples, and for screening libraries of compounds or plant extracts. Current analytical methods for this compound and related polyacetylenes often involve techniques like High-Performance Liquid Chromatography with Photo Diode Array detection (HPLC-PDA) wikipedia.org. These methods have been used to quantify this compound-like derivatives in Cicuta maculata tubers and seeds, demonstrating variations in concentration based on plant part and geographic location wikipedia.org.
The future of this compound research will increasingly rely on the development and implementation of high-throughput analytical platforms (HTAP). These platforms integrate automation, miniaturization, and advanced detection technologies to rapidly process a large number of samples, accelerating discovery and characterization.
Key advancements in HTAP relevant to this compound include:
Automated Sample Preparation: Robotics for extraction, purification, and derivatization, reducing manual labor and improving reproducibility.
Advanced Spectroscopic Techniques: Integration of high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy with automated systems for rapid and unambiguous identification and quantification of this compound and its metabolites, even in complex matrices.
Microfluidics and Lab-on-a-Chip Systems: Miniaturized analytical devices that can perform multiple steps of analysis on very small sample volumes, increasing speed and reducing reagent consumption.
High-Throughput Screening (HTS) for Biological Activity: While not directly analytical for this compound itself, HTS platforms can be adapted to screen for this compound's specific biological activities or interactions with targets, using reporter assays or phenotypic screens.
Data Processing and Chemometrics: Sophisticated computational tools and algorithms are essential for managing, processing, and interpreting the vast datasets generated by HTAP, enabling rapid identification of patterns and correlations.
The implementation of HTAP will enable researchers to efficiently screen large populations of Cicuta plants for this compound content, monitor its stability and degradation, and assess the efficacy of synthetic or biocatalytic production methods, thereby significantly accelerating this compound research.
Q & A
Basic Research Questions
Q. How can researchers formulate a PICOT-based research question to investigate Cicutol’s pharmacological or toxicological effects?
- Methodological Answer : Use the PICOT framework to define:
- P opulation (e.g., in vitro cell lines, animal models),
- I ntervention (e.g., this compound dosage, exposure duration),
- C omparison (e.g., control groups, alternative compounds),
- O utcome (e.g., cytotoxicity, metabolic pathways),
- T imeframe (e.g., acute vs. chronic exposure).
For example: “In murine hepatocytes (P), how does 24-hour exposure to 50 μM this compound (I) compared to equivalent concentrations of taxanes (C) affect mitochondrial membrane potential (O) over 72 hours (T)?” .
Q. What are the critical steps for designing reproducible synthesis protocols for this compound?
- Methodological Answer :
- Document reaction conditions (temperature, solvent purity, catalysts) and purification methods (column chromatography, recrystallization).
- Validate purity using techniques like HPLC (>95% purity threshold) and characterize structural identity via NMR and mass spectrometry .
- Include batch-specific details (e.g., solvent lot numbers, equipment calibration records) to ensure replicability .
Q. Which analytical techniques are essential for confirming this compound’s identity and purity in preclinical studies?
- Methodological Answer :
| Technique | Application | Validation Parameters |
|---|---|---|
| NMR | Structural confirmation | Compare peaks to published spectra; ensure absence of solvent/residual peaks . |
| HPLC | Purity assessment | Use certified reference standards; report retention time and peak area consistency . |
| LC-MS | Quantification | Calibrate with serial dilutions; validate limit of detection (LOD) . |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for this compound across different experimental models?
- Methodological Answer :
- Conduct a systematic review to identify confounding variables (e.g., species-specific metabolism, solvent carriers like DMSO).
- Perform dose-response meta-analysis to reconcile discrepancies, using standardized metrics (e.g., IC50 normalization) .
- Validate findings via orthogonal assays (e.g., compare apoptosis markers with live-cell imaging) .
Q. What mixed-methods approaches are suitable for studying this compound’s ecological and pharmacological impacts?
- Methodological Answer :
- Combine quantitative LC-MS-based pharmacokinetic profiling with qualitative ethnobotanical surveys on traditional uses of this compound-containing plants.
- Triangulate data using computational modeling (e.g., molecular docking for target prediction) and in vivo validation .
- Address ethical considerations by anonymizing human participant data and obtaining informed consent for traditional knowledge .
Q. How should researchers navigate ethical and logistical challenges in collaborative this compound studies involving shared data or materials?
- Methodological Answer :
- Establish data ownership agreements upfront, specifying rights for commercialization or derivative works .
- Use secure repositories (e.g., Zenodo) for raw spectral data and synthesis protocols, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- For cross-institutional teams, standardize analytical workflows (e.g., shared reference samples) to minimize inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
